PI103

Vue d'ensemble

Description

PI-103 is a potent ATP-competitive dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mTOR (mammalian target of rapamycin). PI3K, an important intracellular mediator, regulates multiple cellular functions including cell growth and survival .

Synthesis Analysis

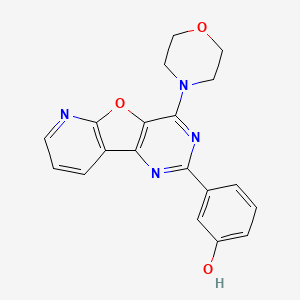

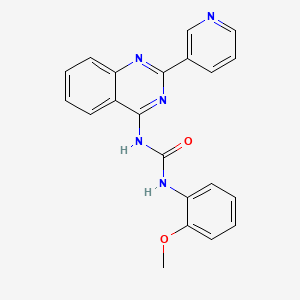

The synthetic approach for the PI103 derivatives involves treating 2-Chloronicotinonitrile and ethyl glycolate with DBU in ethanol to give a bicyclic acid ester .Molecular Structure Analysis

PI-103 is a multi-targeted PI3K inhibitor for p110α/β/δ/γ with IC50s of 2 nM/3 nM/3 nM/15 nM in cell-free assays, less potent to mTOR/DNA-PK with IC50 of 30 nM/23 nM .Chemical Reactions Analysis

PI-103 potently inhibits both the rapamycin-sensitive (mTORC1) and rapamycin-insensitive (mTORC2) complexes of the protein kinase mTOR . It also inhibits constitutive and growth factor-induced PI3K/Akt, as well as mTORC1 activation .Physical And Chemical Properties Analysis

The molecular formula of PI-103 is C19H16N4O3 and its molecular weight is 348.36. It is soluble in DMSO at 12 mg/mL .Applications De Recherche Scientifique

Treatment of Glioma

PI-103 has been used in the treatment of glioma, a type of brain tumor . It has been shown to inhibit proliferation and invasion, cause G0-G1 arrest in the cell cycle, and result in significant attenuation of orthotopic tumor growth in vivo . PI-103 has also been combined with stem cell–delivered secretable tumor necrosis factor apoptosis-inducing ligand (S-TRAIL) to enhance the response of glioma cells to treatment .

Breast Cancer Treatment

PI-103 has been used in the treatment of breast cancer . It is a part of a novel reactive oxygen species (ROS)-induced drug release prodrug, RIDR-PI-103, which releases PI-103 in a controlled manner to inhibit PI3K under high ROS . The combination of doxorubicin and RIDR-PI-103 has been shown to suppress cancer cell growth and proliferation .

Inhibition of PI3K/Akt Pathway

The PI3K/Akt pathway is commonly deregulated in many types of cancers, and PI-103 has been shown to inhibit this pathway . This makes it a promising target for therapies.

Inhibition of mTOR

PI-103 is a dual PI3K/mTOR inhibitor . mTOR is a key regulator of cell growth and proliferation, and its inhibition can lead to the suppression of tumor growth.

Drug-Drug Interactions

PI-103 has been found to have a potent and broad-spectrum inhibitory effect against human CYPs and UGTs isozymes . This could trigger harmful drug-drug interactions when PI-103 is co-administered with other drugs .

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to determine the systemic exposure and half-life of RIDR-PI-103 in mice . This helps in understanding the bioavailability and efficacy of the drug in the body.

Mécanisme D'action

Mode of Action

PI-103 interacts with its targets by inhibiting the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-triphosphate (PIP3) . This inhibition disrupts the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by PI-103 is the PI3K/Akt/mTOR pathway . By inhibiting PI3K and mTOR, PI-103 disrupts this pathway, leading to a decrease in cell proliferation and an increase in apoptosis . The compound also affects the phosphorylation of Akt, FOXO3a, and p70S6-kinase .

Pharmacokinetics

It’s known that pi-103 undergoes efficient glucuronidation in human liver microsomes (hlm) and human intestine microsomes (him) . The intrinsic clearance (CLint) values of the oxidated metabolite (M1) in HLM and HIM were found to be 3.10 and 0.08 μL min −1 mg −1, respectively .

Result of Action

PI-103 has been shown to inhibit cell proliferation and tumor growth through its direct effects on the inhibition of PI3K and mTOR . It has demonstrated promising results in mouse models of different tumor types, including glioblastoma . Furthermore, PI-103 has been found to induce apoptosis, especially in the compartment containing leukemic stem cells .

Action Environment

The action of PI-103 can be influenced by various environmental factors. For instance, the metabolism of PI-103 revealed marked species differences, suggesting that the compound’s action can vary depending on the biological environment . Additionally, PI-103 displayed broad-spectrum inhibition towards human CYPs and UGTs isozymes, indicating potential drug-drug interactions . The inhibited human CYP and UGT activities could trigger harmful drug-drug interactions when PI-103 is co-administered with other drugs .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23/h1-6,11,24H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVCWJQQGGETHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190676 | |

| Record name | pi-103 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PI-103 | |

CAS RN |

371935-74-9 | |

| Record name | 3-[4-(4-Morpholinyl)pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-2-yl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371935-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | pi-103 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371935749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PI-103 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17046 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pi-103 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PI-103 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQX02F616F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B1684053.png)

![n-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1684054.png)

![N-(3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B1684055.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone](/img/structure/B1684059.png)

![1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3h-imidazol-1-ium bromide](/img/structure/B1684064.png)

![N-[5-(3H-imidazol-4-yl)pentyl]cyclohexanamine](/img/structure/B1684067.png)

![7-Chloro-11-(4-methyl-piperazin-1-yl)-dibenzo[b,f][1,4]oxazepine](/img/structure/B1684071.png)

![3-{isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid](/img/structure/B1684073.png)